molecular formula C18H11F5N2O3S B10902616 N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-[(pentafluorophenoxy)methyl]furan-2-carbohydrazide

N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-[(pentafluorophenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B10902616
M. Wt: 430.3 g/mol
InChI Key: TVJYEATXEYDTQK-GFXGDVFHSA-N
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Description

N’~2~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE is a complex organic compound with a unique structure that includes a thiophene ring, a furan ring, and a pentafluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the hydrazide and the subsequent condensation with the aldehyde derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’~2~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings.

    Furan derivatives: Compounds containing furan rings.

    Pentafluorophenoxy derivatives: Compounds with pentafluorophenoxy groups.

Uniqueness

N’~2~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FUROHYDRAZIDE is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C18H11F5N2O3S

Molecular Weight

430.3 g/mol

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C18H11F5N2O3S/c1-8-4-5-29-11(8)6-24-25-18(26)10-3-2-9(28-10)7-27-17-15(22)13(20)12(19)14(21)16(17)23/h2-6H,7H2,1H3,(H,25,26)/b24-6+

InChI Key

TVJYEATXEYDTQK-GFXGDVFHSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(O2)COC3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=C(O2)COC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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